2-[(2-Furylmethyl)sulfonyl]ethanethioamide
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Overview
Description
2-[(2-Furylmethyl)sulfonyl]ethanethioamide is a compound that falls within the broader class of sulfinamides, which are known for their utility in organic and medicinal synthesis. Sulfinamides, particularly those that are enantiopure, have been the subject of extensive research due to their interesting reactivity and potential applications in asymmetric synthesis and as ligands in various chemical reactions .
Synthesis Analysis
The synthesis of sulfinamides, including compounds similar to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, has been explored through various methods. One approach involves the use of N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents, which serve as sulfinyl transfer agents. These agents have been used to produce sulfinamide ligands, such as (R)-tert-butanesulfinamide, with high yields and enantiopurities . Although the specific synthesis of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not detailed, the methodologies described could potentially be adapted for its production.
Molecular Structure Analysis
While the molecular structure of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not explicitly discussed in the provided papers, the general structure of sulfinamides includes a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom, with various substituents attached to the nitrogen and sulfur. The molecular structure is crucial for the reactivity and the potential applications of the compound in synthesis and catalysis .
Chemical Reactions Analysis
Sulfinamides, including those structurally related to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, exhibit a wide range of reactivity. They can undergo condensation with aldehydes and ketones, react with alkynes, alkenes, aryl and alkyl halides, and participate in the sulfonylation of heterocyclic compounds. These reactions are valuable for the synthesis of various organic molecules, including asymmetric sulfides and γ-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfinamides are influenced by their molecular structure. The presence of the sulfonyl and amino groups within the molecule can affect its polarity, solubility, and stability. These properties are essential for the compound's behavior in different solvents and under various reaction conditions. Although the specific properties of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide are not provided, it can be inferred that they would be similar to those of related sulfinamides .
Scientific Research Applications
Therapeutic Applications and Mechanisms
Anticancer and Antitumor Activity
Sulfonamides, including compounds like pazopanib, have shown significant antitumor activity. Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, targets VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-a/β, and c-kit, showing promising antitumor efficacy. The novel drugs' mechanisms often involve targeting tumor-associated carbonic anhydrase isoforms IX and XII for their anticancer properties (Carta, Scozzafava, & Supuran, 2012). Moreover, the development of sulfonamides with selective antiglaucoma, antitumor, and diagnostic applications is ongoing, reflecting the structural motif's potential in future pharmaceuticals.
Anti-inflammatory Effects
Glibenclamide, a well-known sulfonylurea, has demonstrated anti-inflammatory effects across various diseases, including respiratory, digestive, and central nervous system diseases, by inhibiting channels like KATP and NLRP3 inflammasome, thereby reducing proinflammatory mediators (Zhang et al., 2017).
Microbial Degradation and Environmental Impact
The environmental fate of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) including sulfonamides, has been a subject of study. Understanding the biodegradability and microbial degradation pathways of these compounds is crucial for evaluating their environmental impact and for the development of more sustainable chemical processes (Liu & Avendaño, 2013).
Safety And Hazards
properties
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c8-7(12)5-13(9,10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H2,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWZFLBMQSOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384842 |
Source
|
Record name | 2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |
CAS RN |
175202-41-2 |
Source
|
Record name | 2-[(2-Furanylmethyl)sulfonyl]ethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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